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molecular formula C8H5N3 B1267360 1H-Benzimidazole-5-carbonitrile CAS No. 6287-83-8

1H-Benzimidazole-5-carbonitrile

Cat. No. B1267360
M. Wt: 143.15 g/mol
InChI Key: NICYTXJGZRYCEQ-UHFFFAOYSA-N
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Patent
US07884109B2

Procedure details

6-(trifluoromethoxy)-1H-benzo[d]imidazole (4) was prepared in two steps from 2-nitro-4-(trifluoromethoxy)aniline (5) using procedures identical to those used to make 3H-benzo[d]imidazole-5-carbonitrile (3) from 4-amino-3-nitrobenzonitrile (1, examples 1, 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.N1C2C=CC(C#N)=CC=2N[CH:17]=1.NC1C=CC(C#N)=CC=1[N+]([O-])=O>>[F:13][C:12]([F:15])([F:14])[O:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[CH:17][NH:1][C:4]=2[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC2=C1C=CC(=C2)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=CC2=C(NC=N2)C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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